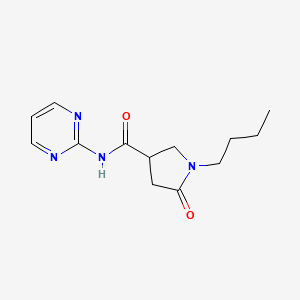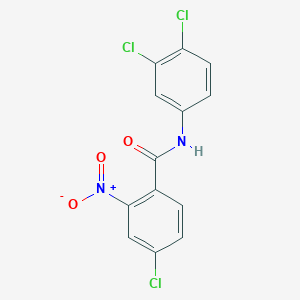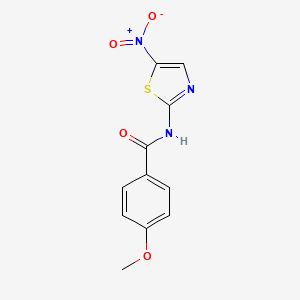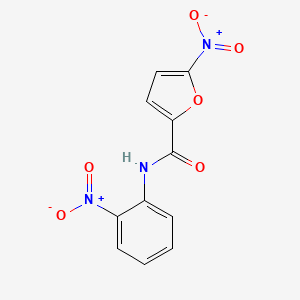
1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrimidine moiety further enhances its biological activity, making it a valuable scaffold for the development of novel therapeutic agents .
Méthodes De Préparation
The synthesis of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a butyl-substituted amine with a suitable diketone can yield the pyrrolidine ring, which can then be functionalized to introduce the pyrimidine moiety .
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
These reactions can lead to the formation of various derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
Chemistry: As a versatile scaffold, it can be used to develop new compounds with enhanced chemical properties.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic applications include the development of drugs for treating various diseases, such as cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The pyrimidine moiety can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine and pyrimidine derivatives:
Pyrrolidine-2-one: Similar in structure but lacks the pyrimidine moiety, which may result in different biological activities.
Pyrrolidine-2,5-dione:
Pyrimidine derivatives: Compounds like cytosine and thymine, which are essential components of nucleic acids, highlighting the importance of the pyrimidine ring in biological systems.
These comparisons underscore the unique combination of the pyrrolidine and pyrimidine rings in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N4O2 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
1-butyl-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-2-3-7-17-9-10(8-11(17)18)12(19)16-13-14-5-4-6-15-13/h4-6,10H,2-3,7-9H2,1H3,(H,14,15,16,19) |
Clé InChI |
HJIATVFELXAEDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(CC1=O)C(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14938665.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14938672.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)


![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
![ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938701.png)
![N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B14938710.png)
